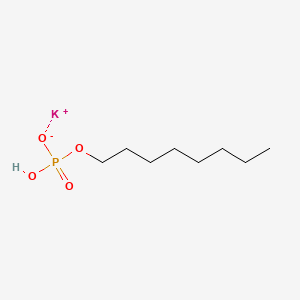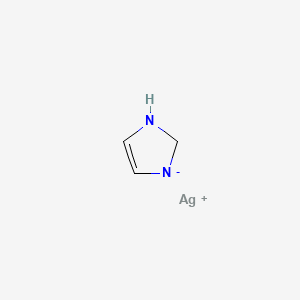
1H-Imidazole, silver(1+) salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Imidazole, silver(1+) salt is a compound that combines the heterocyclic organic molecule imidazole with a silver ion. Imidazole is a five-membered ring containing two nitrogen atoms at non-adjacent positions, making it an important structure in many biological molecules. The silver ion, known for its antimicrobial properties, adds unique characteristics to this compound, making it valuable in various applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Imidazole, silver(1+) salt typically involves the reaction of imidazole with a silver salt, such as silver nitrate. The reaction is usually carried out in an aqueous or alcoholic medium, where imidazole acts as a ligand, coordinating with the silver ion to form the desired complex. The reaction conditions often include mild temperatures and neutral to slightly acidic pH to ensure the stability of the silver ion.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction parameters to maximize yield and purity. The use of high-purity reagents and solvents is crucial to avoid contamination and ensure the quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 1H-Imidazole, silver(1+) salt undergoes various chemical reactions, including:
Oxidation: The silver ion can be reduced, while the imidazole ring remains relatively stable.
Substitution: The imidazole ring can participate in substitution reactions, where one of its hydrogen atoms is replaced by another group.
Complexation: The imidazole can form complexes with other metal ions, enhancing its chemical versatility.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide or potassium permanganate for oxidation reactions.
Substituting Agents: Halogens or alkyl halides for substitution reactions.
Complexing Agents: Various metal salts for complexation reactions.
Major Products:
Oxidation Products: Reduced silver and oxidized imidazole derivatives.
Substitution Products: Halogenated or alkylated imidazole compounds.
Complexation Products: Metal-imidazole complexes with different metal ions.
Wissenschaftliche Forschungsanwendungen
1H-Imidazole, silver(1+) salt has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis and as a precursor for the preparation of other silver-imidazole complexes.
Biology: Explored for its antimicrobial properties, particularly against bacteria and fungi.
Medicine: Investigated for potential use in antimicrobial coatings for medical devices and wound dressings.
Industry: Utilized in the development of antimicrobial materials and coatings for various industrial applications.
Wirkmechanismus
The antimicrobial activity of 1H-Imidazole, silver(1+) salt is primarily due to the silver ion. Silver ions can disrupt microbial cell membranes, interfere with enzyme function, and cause oxidative stress within microbial cells. The imidazole ring enhances the stability and solubility of the silver ion, allowing for more effective interaction with microbial targets.
Vergleich Mit ähnlichen Verbindungen
- 1H-Imidazole, copper(1+) salt
- 1H-Imidazole, zinc(2+) salt
- 1H-Imidazole, gold(1+) salt
Comparison: 1H-Imidazole, silver(1+) salt is unique due to the potent antimicrobial properties of the silver ion. While other metal-imidazole complexes, such as those with copper, zinc, or gold, also exhibit interesting chemical and biological properties, the silver complex stands out for its broad-spectrum antimicrobial activity. This makes it particularly valuable in applications where microbial resistance is a concern.
Eigenschaften
CAS-Nummer |
42879-93-6 |
|---|---|
Molekularformel |
C3H5AgN2 |
Molekulargewicht |
176.95 g/mol |
IUPAC-Name |
silver;1,2-dihydroimidazol-3-ide |
InChI |
InChI=1S/C3H5N2.Ag/c1-2-5-3-4-1;/h1-2,4H,3H2;/q-1;+1 |
InChI-Schlüssel |
HSWXTBVNRMSWRS-UHFFFAOYSA-N |
Kanonische SMILES |
C1NC=C[N-]1.[Ag+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


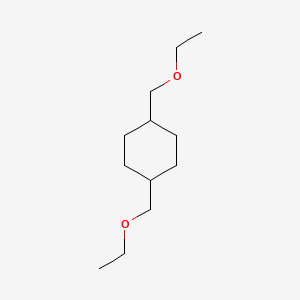

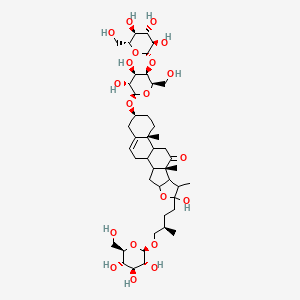

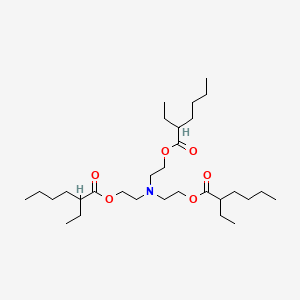
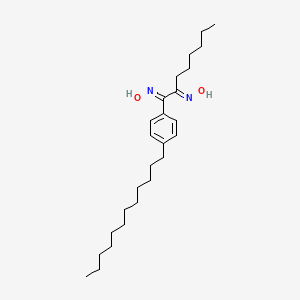

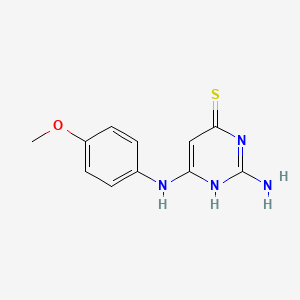
![2(1H)-Quinolinone, 4-[[1-[(5-chloro-1-methyl-1H-pyrazol-4-yl)carbonyl]-4-piperidinyl]amino]-6-fluoro-](/img/structure/B12654618.png)
![[(E)-hex-3-enyl] (Z)-hex-2-enoate](/img/structure/B12654623.png)

